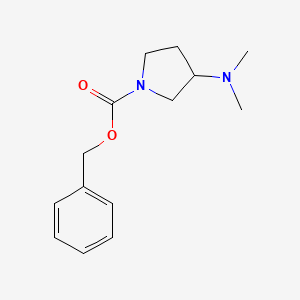
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClN₃. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 3-aminopiperidine, is reacted with formaldehyde to form a piperidin-3-ylmethylamine intermediate.
Coupling with Benzonitrile: This intermediate is then coupled with benzonitrile under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the function of piperidine-containing molecules in biological systems.
Pharmacology: It serves as a reference compound in the development of new drugs, especially those affecting the central nervous system.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with neurotransmitter receptors or enzymes involved in signal transduction pathways. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate biological activity effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-((Piperidin-4-ylamino)methyl)benzonitrile hydrochloride
- 4-((Piperidin-2-ylamino)methyl)benzonitrile hydrochloride
- 4-((Morpholin-4-ylamino)methyl)benzonitrile hydrochloride
Uniqueness
4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to the position of the amino group on the piperidine ring, which can significantly influence its biological activity and chemical reactivity. This positional isomerism allows for the exploration of structure-activity relationships in drug development, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBIILGGAFOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)

![N-cycloheptyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2839144.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)



![ethyl 4-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2839156.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2839161.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2839162.png)
